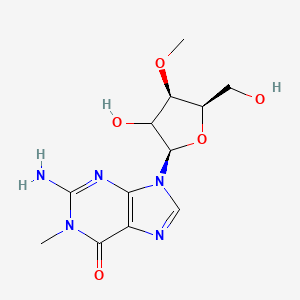

1,3'-Dimethylguanosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H17N5O5 |

|---|---|

分子量 |

311.29 g/mol |

IUPAC名 |

2-amino-9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one |

InChI |

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1 |

InChIキー |

FKWCSDZDAGWXEN-DWVWSIQXSA-N |

異性体SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)OC)O |

正規SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery of N2,N2-Dimethylguanosine in tRNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of the modified nucleoside N2,N2-dimethylguanosine (m2,2G) in transfer RNA (tRNA). Initially, this document addresses the user's query regarding "1,3-Dimethylguanosine," clarifying that the prominent and functionally significant dimethylated guanosine (B1672433) in tRNA is, in fact, N2,N2-dimethylguanosine. The discovery of m2,2G is situated within the historical context of the pioneering work on tRNA sequencing. This guide details the enzymatic machinery responsible for this modification, its precise location within the tRNA molecule, and its critical role in maintaining tRNA structure, stability, and function, particularly in the context of cellular stress responses. Furthermore, this document presents detailed historical and modern experimental protocols for the analysis of m2,2G, quantitative data on its abundance, and visual representations of the experimental workflows and its role in cellular signaling pathways, as requested.

Introduction: The Case of Mistaken Identity and the Discovery of N2,N2-Dimethylguanosine (m2,2G)

While the query specified 1,3-Dimethylguanosine, a thorough review of the scientific literature reveals that the prevalent and biologically significant dimethylated guanosine modification in tRNA is N2,N2-dimethylguanosine, often abbreviated as m2,2G. This modification was first identified during the groundbreaking era of nucleic acid sequencing in the mid-20th century. The pioneering work of Robert W. Holley and his colleagues, which led to the first complete sequencing of a nucleic acid molecule, alanine (B10760859) tRNA from yeast, was instrumental in revealing the existence of several modified nucleosides, including m2,2G[1][2][3]. These modifications are not encoded in the DNA but are introduced post-transcriptionally by specific enzymes.

N2,N2-dimethylguanosine is most commonly found at position 26 in the "hinge" region of the tRNA molecule, between the D-arm and the anticodon stem[4][5]. This modification is catalyzed by the tRNA (guanine-26, N2)-dimethyltransferase, also known as the Trm1 enzyme family (TRMT1 in humans)[6][7]. The presence of m2,2G at this position is crucial for the proper folding and stability of the tRNA molecule, preventing alternative conformations and ensuring its correct three-dimensional structure[8].

Quantitative Abundance of N2,N2-Dimethylguanosine (m2,2G) in tRNA

The abundance of m2,2G can vary between different tRNA species, organisms, and cellular conditions. The following tables summarize available quantitative data on the levels of this modification.

Table 1: Stoichiometry of m2,2G Formation in E. coli tRNA by Yeast Trm1p

| Trm1p Construct | Total Methyl Groups per tRNA (mol CH3/mol tRNA) | m2,2G Content (%) |

| Wild-type | 1.9 ± 0.1 | 94 |

| ∆N13aa | 2.0 | 94 |

| ∆N27aa | 1.7 | 94 |

| ∆C5aa | 1.8 | 75 |

| ∆C15aa | 1.7 | - |

| ∆C30aa | 0.51 | ~0 |

This table is adapted from a study where the yeast TRM1 gene was expressed in E. coli. The data shows the efficiency of the wild-type and truncated versions of the Trm1 protein in catalyzing the formation of m2,2G in bacterial tRNA in vivo. The theoretical maximum is 2.0 mol of methyl groups per mole of tRNA for the dimethylation of one guanosine residue.[9]

Table 2: Relative Abundance of Modified Nucleosides in tRNA from Various Organisms and Tissues

| Organism/Tissue | N2,N2-dimethylguanosine (m2,2G) (relative abundance) |

| E. coli (Lysogeny Broth) | Present |

| E. coli (M9 Medium) | Present |

| P. aeruginosa (M9 Medium) | Present |

| S. cerevisiae | Present |

| D. discoideum | Present |

| C. elegans | Present |

| Human HEK 293T cells | Present |

| Mouse Liver | Present |

| Mouse Brain | Present |

This table, compiled from various studies, indicates the presence of m2,2G in the total tRNA of several organisms and tissues. The exact quantitative levels can vary depending on the specific tRNA isoacceptor and the physiological state of the cell.

Experimental Protocols

The identification and characterization of m2,2G and other modified nucleosides have been made possible by a combination of biochemical and analytical techniques that have evolved significantly over time.

Historical Experimental Protocols (circa 1960s-1970s)

The initial discovery of modified nucleosides relied on a series of meticulous and labor-intensive procedures.

3.1.1. tRNA Isolation and Purification

The first step involved the isolation of bulk tRNA from a biological source, typically yeast or E. coli. This was followed by purification of specific tRNA isoacceptors using counter-current distribution, a technique that separates molecules based on their differential partitioning between two immiscible liquid phases.

3.1.2. Enzymatic Hydrolysis of tRNA to Nucleosides

Purified tRNA was then completely digested into its constituent nucleosides using a combination of enzymes. A typical protocol involved:

-

RNase T2 Digestion: Incubation of the tRNA with RNase T2, which cleaves the phosphodiester bonds between all nucleotides, yielding 3'-mononucleotides.

-

Bacterial Alkaline Phosphatase Treatment: Subsequent treatment with bacterial alkaline phosphatase to remove the phosphate (B84403) groups, resulting in a mixture of free nucleosides.

3.1.3. Two-Dimensional Paper Chromatography

The resulting mixture of nucleosides was then separated using two-dimensional paper chromatography. This technique involves spotting the sample onto a corner of a square sheet of chromatography paper and developing it in one direction with a specific solvent system. After drying, the paper is rotated 90 degrees and developed in a second, different solvent system. This allows for a much better separation of compounds with similar chemical properties. The individual nucleoside spots were located by their UV absorbance.

3.1.4. Identification of Modified Nucleosides

The separated nucleosides were identified by a combination of methods:

-

Rf Value Comparison: The migration distance of each spot relative to the solvent front (Rf value) was compared to that of known standards.

-

UV Spectroscopy: The material from each spot was eluted and its UV absorption spectrum was measured at different pH values. The characteristic spectra of the different nucleosides allowed for their identification.

-

Mass Spectrometry: In later years, mass spectrometry was employed to determine the precise mass of the isolated nucleosides, providing definitive identification.

Modern Experimental Protocols

Current methods for the analysis of modified nucleosides are significantly more sensitive, rapid, and quantitative.

3.2.1. tRNA Isolation

Modern protocols for tRNA isolation often involve solid-phase extraction methods, which are faster and more efficient than older liquid-liquid extraction techniques.

3.2.2. Enzymatic Hydrolysis

The enzymatic digestion of tRNA to nucleosides is still a common practice, but the enzymes used are now commercially available in highly purified forms, and the protocols are optimized for efficiency and completeness.

3.2.3. High-Performance Liquid Chromatography (HPLC)

The separation of nucleosides is now predominantly performed by high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC. This technique offers much higher resolution and speed compared to paper chromatography.

3.2.4. Mass Spectrometry (MS)

HPLC is often coupled directly to a mass spectrometer (LC-MS). This powerful combination allows for the separation, identification, and quantification of dozens of modified nucleosides in a single analysis with very high sensitivity and accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the individual nucleosides, providing detailed structural information that confirms their identity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for the Discovery of m2,2G in tRNA

The following diagram illustrates the key steps in the historical workflow that led to the discovery of N2,N2-dimethylguanosine in tRNA.

Signaling Pathway: TRMT1 and the Oxidative Stress Response

Recent research has highlighted the role of tRNA modifications, including m2,2G, in cellular stress responses. The TRMT1 enzyme and the presence of m2,2G in tRNA are implicated in maintaining redox homeostasis.

Conclusion

The discovery of N2,N2-dimethylguanosine in tRNA was a significant milestone in the field of molecular biology, revealing the complexity and importance of post-transcriptional modifications. From the painstaking methods of the past to the high-throughput technologies of today, the study of m2,2G has provided profound insights into the fundamental processes of tRNA function and cellular regulation. The critical role of this modification in maintaining tRNA integrity and mediating cellular responses to stress underscores its importance as a potential target for therapeutic intervention in diseases associated with dysregulated protein synthesis and oxidative stress. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the journey from a fundamental discovery to its current relevance in biomedical research.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. The 2-D structure of tRNA was solved in 1965, its solver probably isn't someone you've heard of before [omic.ly]

- 3. tRNA--the golden standard in molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Role of Dimethylated Guanosine Derivatives

A Note on Nomenclature: Initial research into "1,3-Dimethylguanosine" did not yield significant evidence of its natural occurrence or defined biological function. It is highly probable that the intended subject of inquiry is the well-documented and biologically significant modified nucleoside, N2,N2-Dimethylguanosine (m22G) . This guide will primarily focus on m22G, with relevant information on another dimethylated derivative, 1,7-Dimethylguanosine (B1197267) (m1,7G) , also included.

Executive Summary

Modified nucleosides are critical components of cellular function, playing pivotal roles in the regulation of gene expression and protein synthesis. Among these, dimethylated guanosine (B1672433) derivatives, particularly N2,N2-Dimethylguanosine (m22G), are integral to the structure and function of transfer RNA (tRNA). This technical guide provides a comprehensive overview of the biological significance of m22G and 1,7-Dimethylguanosine (m1,7G), detailing their roles in cellular processes, their enzymatic synthesis, and their emerging utility as biomarkers in disease. The guide also outlines key experimental protocols for their study and presents quantitative data in a structured format.

N2,N2-Dimethylguanosine (m22G): A Key Player in tRNA Biology

N2,N2-Dimethylguanosine is a post-transcriptional modification found in both cytosolic and mitochondrial tRNAs, typically at position 26, which is located in the D-arm of the tRNA cloverleaf structure.[1][2] This modification is crucial for maintaining the structural integrity and stability of tRNA, which in turn impacts the fidelity and efficiency of protein translation.[1][3][4]

Biological Role and Significance

The primary role of m22G is to stabilize the tertiary structure of tRNA. The addition of two methyl groups to the exocyclic nitrogen at position 2 of guanosine alters its hydrogen bonding capabilities. Specifically, it prevents the formation of a canonical Watson-Crick base pair with cytosine.[1] This modification influences the local RNA structure and helps to correctly fold the tRNA molecule, which is essential for its proper function in the ribosome during protein synthesis.[3][4]

Recent studies have also identified m22G in messenger RNA (mRNA) in Saccharomyces cerevisiae, where it can modulate translation elongation.[5] This suggests that the role of m22G may extend beyond tRNA stability and directly influence the process of protein synthesis at the level of mRNA decoding.

Enzymatic Synthesis of N2,N2-Dimethylguanosine

The formation of m22G is catalyzed by the enzyme tRNA (N2,N2-dimethylguanosine-26)-methyltransferase , also known as TRM1 .[6] This enzyme is responsible for the sequential addition of two methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the guanosine at position 26 of the precursor tRNA. The TRM1 enzyme is localized in both the nucleus and mitochondria, allowing it to modify both cytoplasmic and mitochondrial tRNAs.[6]

N2,N2-Dimethylguanosine as a Disease Biomarker

Elevated levels of m22G have been observed in the serum and urine of patients with various diseases, suggesting its potential as a non-invasive biomarker. As a degradation product of tRNA, its levels can reflect changes in RNA turnover and metabolism associated with pathological conditions.

-

Cancer: Increased urinary and serum levels of m22G have been reported in patients with breast carcinoma, acute myelomonocytic leukemia (AMML), and large cell lung carcinoma.[7][8] In colorectal cancer, a panel of metabolites including m22G has shown promise for monitoring disease progression.[9]

-

Kidney Disease: N2,N2-dimethylguanosine has been identified as a novel marker for chronic kidney disease (CKD), with higher levels associated with an increased risk of incident CKD.[10]

1,7-Dimethylguanosine (m1,7G): A Product of Chemical and Enzymatic Methylation

1,7-Dimethylguanosine is another modified ribonucleoside that has been identified in tRNA. Unlike m22G, its formation can be a result of both enzymatic processes and chemical exposure.[11]

Formation and Biological Context

m1,7G has been detected in the tRNA of rat liver and kidney following exposure to the methylating agent dimethylnitrosamine.[11] It is also a product of in vitro enzymatic methylation of E. coli tRNA by rat liver and kidney enzyme preparations, with S-adenosylmethionine as the methyl donor.[11] The immediate precursor for the enzymatic formation of 1,7-dimethylguanosine in tRNA appears to be 1-methylguanosine.[12] The formation of m1,7G in tRNA is significantly increased at high concentrations of methylating agents, which has implications for understanding chemical carcinogenesis.[13]

Potential as a Biomarker

The presence of m1,7G in tRNA and its potential link to chemical exposure and aberrant tRNA methylase activity in tumor tissues suggest its possible role as a biomarker for chemical carcinogenesis and cancer.[12]

Quantitative Data Summary

The following tables summarize the quantitative data related to the detection and levels of dimethylated guanosine derivatives in biological samples.

Table 1: Serum Levels of Modified Nucleosides in Healthy Adults

| Nucleoside | Mean Concentration (nmol/liter) ± SD | Number of Subjects (n) |

|---|---|---|

| Pseudouridine (B1679824) (ψ) | 2760 ± 460 | 10 |

| 7-Methylguanine (m7Gua) | 129.7 ± 24.0 | 13 |

| N2,N2-Dimethylguanosine (m22G) | 31.0 ± 3.7 | 9 |

Data from a study on healthy adults, with serum deproteinized by ultrafiltration.[14]

Table 2: 1,7-Dimethylguanosine to 7-Methylguanine Ratio in Rat tRNA after Dimethylnitrosamine Exposure

| Tissue | Time after Exposure | Ratio (m1,7G : m7G) |

|---|---|---|

| Liver | 4 hours | 0.017 |

| Kidney | 4 hours | 0.091 |

Data from a study on rats exposed to a low dose of dimethylnitrosamine (4 mg/kg body weight).[11]

Experimental Protocols

Detection of N2,N2-Dimethylguanosine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of m22G in serum, adapted from the literature.[14]

Objective: To quantify the concentration of N2,N2-Dimethylguanosine in human serum.

Materials:

-

Human serum samples

-

Microcollodion bags (nominal exclusion Mr of 12,400)

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase: Appropriate buffer system (e.g., phosphate (B84403) buffer with a methanol (B129727) gradient)

-

N2,N2-Dimethylguanosine analytical standard

Procedure:

-

Sample Preparation (Deproteinization):

-

Thaw frozen serum samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Transfer a known volume of the clear supernatant into a microcollodion bag.

-

Perform ultrafiltration by centrifugation according to the manufacturer's instructions to separate the protein-free ultrafiltrate.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a known volume of the serum ultrafiltrate onto the HPLC column.

-

Run a gradient elution program to separate the nucleosides.

-

Monitor the elution profile at a specific wavelength (e.g., 254 nm) using the UV detector.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of the N2,N2-Dimethylguanosine analytical standard.

-

Identify the peak corresponding to m22G in the serum sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of m22G in the serum sample by interpolating its peak area into the standard curve.

-

Conclusion and Future Directions

N2,N2-Dimethylguanosine is a vital modified nucleoside that plays a fundamental role in ensuring the structural integrity of tRNA, thereby influencing the accuracy and efficiency of protein synthesis. Its altered levels in various diseases highlight its potential as a valuable clinical biomarker. Similarly, 1,7-dimethylguanosine serves as an indicator of chemical exposure and enzymatic modifications of tRNA.

Future research in this area will likely focus on several key aspects:

-

Elucidating Broader Biological Roles: Investigating the presence and function of these modifications in other RNA species beyond tRNA and their impact on various cellular signaling pathways.

-

Biomarker Validation: Conducting large-scale clinical studies to validate the diagnostic and prognostic utility of m22G and m1,7G for various diseases.

-

Therapeutic Targeting: Exploring the enzymes involved in the synthesis and removal of these modifications as potential therapeutic targets for diseases characterized by aberrant RNA modification, such as cancer.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the core biological roles of these important dimethylated guanosine derivatives and to pursue further investigations into their significance in health and disease.

References

- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological markers in breast carcinoma--clinical correlations with pseudouridine, N2,N2-dimethylguanosine, and 1-methylinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Targeted serum metabolite profiling and sequential metabolite ratio analysis for colorectal cancer progression monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolomic Markers of Ultra-Processed Food and Incident CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Origin and formation of 1,7-dimethylguanosine in tRNA chemical and enzymatic methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for 1,7-Dimethylguanosine (HMDB0001961) [hmdb.ca]

- 13. tRNA chemical methylation. In vitro and in vivo formation of 1,7-dimethylguanosine at high concentrations of methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of 7-methylguanine, N2,N2-dimethylguanosine, and pseudouridine in ultrafiltrated serum of healthy adults by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Dimethylated Guanosine in Translation

Introduction

This technical guide provides a comprehensive overview of the function of dimethylated guanosine (B1672433) in the regulation of protein synthesis. It is intended for researchers, scientists, and drug development professionals. Initial searches for "1,3-Dimethylguanosine" did not yield results indicating its presence or function in the context of translation. Scientific literature extensively documents other forms of dimethylated guanosine, particularly N2,N2-dimethylguanosine (m²₂G) , as a critical post-transcriptional modification in transfer RNA (tRNA) with significant implications for translational control. Therefore, this guide will focus on the well-characterized roles of N2,N2-dimethylguanosine.

N2,N2-dimethylguanosine is a highly conserved modification found in the D-arm of many tRNAs, where it plays a crucial role in stabilizing tRNA structure and ensuring translational fidelity. This document will delve into the molecular mechanisms by which m²₂G influences translation, present quantitative data from relevant studies, provide detailed experimental protocols for its investigation, and illustrate the signaling pathways in which it is involved.

The Function of N2,N2-Dimethylguanosine (m²₂G) in Translation

N2,N2-dimethylguanosine is synthesized by the TRM1 family of methyltransferases and is typically located at position 26 in the D-loop of tRNA. This modification is critical for maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its function.

The presence of m²₂G at this position is thought to prevent the formation of alternative, non-functional tRNA conformers[1]. By stabilizing the tRNA structure, m²₂G ensures proper interaction with the ribosome and correct codon recognition during translation.

Defects in m²₂G modification have been linked to global defects in protein synthesis[2]. The absence of m²₂G can lead to reduced translation efficiency and has been shown to affect the suppression of nonsense codons, suggesting a role in maintaining translational fidelity[3]. Furthermore, the levels of m²₂G and other tRNA modifications can be dynamically regulated in response to cellular stress, indicating a role for this modification in reprogramming translation to promote the synthesis of stress-response proteins[4][5][6].

Quantitative Data on the Impact of m²₂G on Translation

The alteration of m²₂G levels, often through the knockout of the TRM1 gene, has quantifiable effects on the expression of specific proteins and overall translation efficiency. The following tables summarize key findings from relevant studies.

| Protein/Process Affected | Experimental System | Change upon m²₂G Deficiency | Fold Change/Quantitative Effect | Reference |

| Global Protein Synthesis | HEK293T cells (THUMPD3 knockout) | Decrease | Reduced monosome/polysome levels | [2] |

| Ochre Suppressor tRNA Activity | Schizosaccharomyces pombe | Abolished suppression | Not specified | [3] |

| Mitochondrial Protein Synthesis | TRMT1 knockout cells | Varied effects | Increased expression of some Complex I and IV subunits | [2] |

| Stress Response Proteins | Human cells under oxidative stress | Upregulation of specific proteins | Varies by protein | [7] |

| Translational Parameter | Experimental Approach | Effect of m²₂G Deficiency | Quantitative Observation | Reference |

| Ribosome Pausing | Ribosome Profiling | Increased pausing at specific codons | Codon-specific increase in ribosome occupancy | [8][9] |

| Translation Efficiency | In vitro translation assay | Reduced efficiency | Decreased protein yield | [10] |

Experimental Protocols

Ribosome Profiling to Assess the Impact of tRNA Modifications

This protocol outlines the general steps for ribosome profiling, a powerful technique to obtain a genome-wide snapshot of translation. This method can be used to assess how the absence of tRNA modifications like m²₂G affects ribosome occupancy at a codon-specific level.

a. Cell Lysis and Ribosome Footprint Generation

-

Culture cells to 70-80% confluency.

-

Arrest translation by treating cells with cycloheximide (B1669411) (100 µg/mL) for 10 minutes at 37°C[11].

-

Place culture dishes on ice and wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.

-

Lyse the cells in a polysome lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, and RNase inhibitors).

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The amount of RNase I needs to be optimized for the specific cell type[11].

-

Stop the digestion with an RNase inhibitor.

b. Monosome Isolation

-

Layer the RNase I-treated lysate onto a sucrose (B13894) gradient (e.g., 10-50%).

-

Separate the monosomes by ultracentrifugation.

-

Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome peak[12].

c. Ribosome-Protected Fragment (RPF) Isolation

-

Collect the monosome fraction and extract the RNA using an acidic phenol-chloroform method or a suitable RNA extraction kit.

-

Isolate the RPFs (typically 28-30 nucleotides) by size selection on a denaturing polyacrylamide gel[11][12].

d. Library Preparation and Sequencing

-

Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA by PCR.

-

Sequence the library using a high-throughput sequencing platform.

e. Data Analysis

-

Align the sequencing reads to the reference genome or transcriptome.

-

Analyze the distribution of ribosome footprints along transcripts to identify changes in ribosome occupancy at specific codons or genes.

In Vitro Translation Assays with Modified tRNAs

This protocol describes how to assess the translational activity of in vitro transcribed or purified native tRNAs.

a. Preparation of tRNA

-

In Vitro Transcription: Synthesize tRNA using a T7 RNA polymerase-based system from a DNA template. This method produces unmodified tRNAs[13][14][15].

-

Purification of Native tRNA: Overexpress and purify specific tRNAs from a suitable host (e.g., E. coli) to obtain fully modified tRNAs[16].

b. In Vitro Translation Reaction

-

Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a purified system like the PURE system).

-

Program the system with a reporter mRNA (e.g., luciferase or GFP).

-

Supplement the reaction with the in vitro transcribed or purified native tRNA of interest.

-

Incubate the reaction at the optimal temperature (e.g., 30-37°C).

-

Monitor protein synthesis by measuring the reporter signal (e.g., luminescence or fluorescence) or by autoradiography if using radiolabeled amino acids.

Mapping of N2,N2-dimethylguanosine in tRNA

a. Demethylase-assisted tRNA sequencing (DM-tRNA-seq) This method utilizes a demethylase to remove methyl groups that block reverse transcription, allowing for full-length sequencing of tRNAs.

-

Isolate total RNA or small RNA from cells.

-

Treat the RNA with a demethylase, such as E. coli AlkB, which can remove certain methyl groups. For m²₂G, an engineered AlkB mutant may be required for efficient demethylation[17].

-

Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) to overcome the stable secondary structure of tRNA[18][19].

-

Ligate adapters, amplify the cDNA, and perform high-throughput sequencing.

-

Compare the sequencing results of treated and untreated samples to identify sites of methylation.

b. AlkB-facilitated RNA methylation sequencing (ARM-seq) ARM-seq is a method to identify several tRNA modifications, including those that can be removed by AlkB.

-

Isolate small RNAs.

-

Divide the sample into two aliquots: one treated with AlkB and a mock-treated control.

-

Prepare small RNA sequencing libraries from both samples.

-

Sequence the libraries and compare the read counts for each tRNA between the AlkB-treated and control samples. An increase in read count in the treated sample indicates the presence of an AlkB-sensitive modification[20][21][22].

Signaling Pathways and Regulatory Networks

tRNA modifications, including m²₂G, are increasingly recognized as important regulators of cellular signaling pathways, particularly in the response to stress.

GCN2-Mediated Stress Response

The GCN2 kinase is a key sensor of amino acid starvation. Uncharged tRNAs accumulate during amino acid deprivation and activate GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in translation initiation but paradoxically increasing the translation of specific stress-response mRNAs, such as ATF4[23][24][25]. The modification status of tRNA can influence the pool of charged tRNAs and thus modulate the activation of the GCN2 pathway.

Caption: GCN2 pathway activation by uncharged tRNA.

mTORC1 Signaling and Translational Control

The mTORC1 pathway is a central regulator of cell growth and proliferation, in part by controlling protein synthesis. When nutrients are abundant, mTORC1 is active and promotes translation. Under nutrient-limiting conditions, mTORC1 is inhibited, leading to a decrease in global translation. tRNA modifications can influence mTORC1 signaling and the translational response to nutrient availability.

Caption: mTORC1 signaling and its impact on translation.

Experimental Workflow for Studying m²₂G Function

The following diagram illustrates a typical workflow for investigating the role of m²₂G in translation.

Caption: Workflow for m²₂G functional analysis.

Conclusion

While the initially queried 1,3-Dimethylguanosine is not a known player in translation, N2,N2-dimethylguanosine (m²₂G) stands out as a critical tRNA modification with profound effects on protein synthesis. Its role in maintaining tRNA structural integrity is fundamental to efficient and accurate translation. The dynamic regulation of m²₂G and other tRNA modifications in response to cellular stress highlights a sophisticated layer of translational control that allows cells to adapt to changing environments. The experimental approaches detailed in this guide provide a robust framework for further investigation into the epitranscriptomic regulation of translation, offering promising avenues for understanding disease mechanisms and developing novel therapeutic strategies.

References

- 1. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 3. The tRNA N2,N2-dimethylguanosine-26 methyltransferase encoded by gene trm1 increases efficiency of suppression of an ochre codon in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Translational control through differential ribosome pausing during amino acid limitation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translational Control through Differential Ribosome Pausing during Amino Acid Limitation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 11. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. High-throughput small RNA sequencing enhanced by AlkB-facilitated RNA de-Methylation (ARM-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments | Springer Nature Experiments [experiments.springernature.com]

- 23. Activation of Gcn2 in response to different stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethylated Guanosine: Focusing on N2,N2-Dimethylguanosine as a Key Modified Nucleoside

A Note on 1,3-Dimethylguanosine: Initial literature searches for "1,3-Dimethylguanosine" yielded limited specific information regarding its biological significance and detailed experimental protocols. The vast majority of scientific research on dimethylated guanosine (B1672433) focuses on N2,N2-dimethylguanosine (m2,2G) , a modified nucleoside with well-documented roles in RNA metabolism and disease. Therefore, this technical guide will primarily focus on N2,N2-dimethylguanosine, addressing the core requirements of the prompt for this biologically significant isomer.

Introduction

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in various RNA molecules, most notably in transfer RNA (tRNA). This modification, where two methyl groups are added to the exocyclic amine of guanine (B1146940), plays a crucial role in maintaining the structural integrity of tRNA, ensuring proper protein synthesis, and has been implicated in several human diseases, including cancer. This technical guide provides a comprehensive overview of the core aspects of m2,2G, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

N2,N2-dimethylguanosine is a purine (B94841) nucleoside with the chemical formula C12H17N5O5 and a molecular weight of approximately 311.29 g/mol .[1] It is a white, crystalline powder with a melting point of around 235-236°C. The presence of the two methyl groups on the guanine base alters its hydrogen bonding capabilities, preventing it from forming a standard Watson-Crick base pair with cytosine.[2] This modification significantly influences the local RNA structure and its interactions with other molecules.

Biosynthesis of N2,N2-Dimethylguanosine

The synthesis of m2,2G in tRNA is catalyzed by the enzyme tRNA (guanine-26,N2)-dimethyltransferase, commonly known as TRM1.[3][4] This enzyme is highly conserved across eukaryotes and archaea. The biosynthesis is a two-step process involving the sequential addition of two methyl groups from the donor molecule S-adenosylmethionine (SAM) to the guanine base at position 26 of the tRNA molecule.[2]

The TRM1 enzyme itself is subject to regulation at both the transcriptional and post-transcriptional levels, although the specific signaling pathways are still under investigation. Studies have shown that the expression of the TRM1 gene can be influenced by cellular stress conditions and developmental stages.[5][6] The activity of the TRM1 enzyme can also be modulated by its subcellular localization and interaction with other proteins.[4]

Biological Role of N2,N2-Dimethylguanosine in tRNA and Translation

The primary biological function of m2,2G is to stabilize the tertiary structure of tRNA. Located at the junction of the D- and anticodon-stems in the tRNA cloverleaf structure, the bulky dimethylated guanine helps to lock the tRNA into its proper L-shaped conformation.[2] This structural stabilization is critical for several aspects of tRNA function:

-

Aminoacylation: The correct tRNA structure is essential for recognition and charging by the correct aminoacyl-tRNA synthetase.

-

Ribosome Binding: A stable tRNA structure ensures efficient binding to the ribosome during translation.

-

Translation Fidelity: By maintaining the correct anticodon loop conformation, m2,2G contributes to the accuracy of codon-anticodon pairing.

Defects in m2,2G formation can lead to tRNA instability, misfolding, and degradation, ultimately impacting the efficiency and fidelity of protein synthesis.[7]

N2,N2-Dimethylguanosine as a Disease Biomarker

Elevated levels of modified nucleosides, including m2,2G, in bodily fluids such as urine and serum have been associated with various diseases, particularly cancer.[8][9] The increased turnover of RNA in rapidly proliferating cancer cells leads to the release of these modified nucleosides, which are then excreted. This has led to the investigation of m2,2G as a potential non-invasive biomarker for cancer diagnosis, prognosis, and monitoring treatment response.

Quantitative Data on N2,N2-Dimethylguanosine in Cancer Patients

| Cancer Type | Sample Type | Patient Cohort | Finding | Reference |

| Breast Carcinoma | Urine | Metastatic Disease (n=131) | 35.1% of patients showed elevated m2,2G levels. | [8] |

| Breast Carcinoma | Urine | Preoperative (n=14) | 21.4% of patients showed elevated m2,2G levels. | [8] |

| Breast Carcinoma | Urine | Postoperative N+ (n=28) | 21.4% of patients showed elevated m2,2G levels. | [8] |

| Acute Leukemia | Serum | Not specified | Elevated levels of m2,2G observed. | [3] |

| Breast Cancer | Serum | Not specified | Elevated levels of m2,2G observed. | [3] |

Experimental Protocols

Quantification of N2,N2-Dimethylguanosine in Urine by LC-MS/MS (Representative Protocol)

This protocol outlines a general procedure for the quantification of m2,2G in urine samples using liquid chromatography-tandem mass spectrometry.

a. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any cellular debris.

-

Transfer the supernatant to a new tube.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to partially purify the nucleosides and remove interfering substances. For SPE, a C18 cartridge can be used.

-

Evaporate the purified fraction to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 100 µL).

b. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 30% B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N2,N2-dimethylguanosine: Precursor ion (m/z) 312.1 -> Product ion (m/z) 180.1

-

Internal Standard (e.g., 13C-labeled m2,2G): Precursor ion (m/z) 322.1 -> Product ion (m/z) 185.1

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

-

c. Quantification:

-

Prepare a calibration curve using a series of known concentrations of an N2,N2-dimethylguanosine standard.

-

Add a fixed concentration of an appropriate internal standard to all samples and calibrators.

-

Calculate the concentration of m2,2G in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Chemical Synthesis of N2,N2-Dimethylguanosine (Representative Protocol)

This protocol is a generalized representation of a multi-step chemical synthesis of m2,2G.[2][10]

Step 1: Protection of Guanosine Hydroxyl Groups

-

Dissolve guanosine in a suitable solvent (e.g., pyridine).

-

Add an excess of a protecting group reagent, such as acetic anhydride, to protect the hydroxyl groups of the ribose sugar.

-

Allow the reaction to proceed at room temperature until complete, monitoring by thin-layer chromatography (TLC).

-

Purify the resulting per-acetylated guanosine.

Step 2: Conversion to 2-Fluoro-inosine Derivative

-

The protected guanosine is converted to a 2-fluoro-inosine derivative. This can be achieved through a diazotization reaction in the presence of a fluoride (B91410) source.

Step 3: Nucleophilic Substitution with Dimethylamine

-

Dissolve the 2-fluoro-inosine derivative in a suitable aprotic solvent (e.g., dimethylformamide).

-

Add an excess of dimethylamine.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the fluorine atom with the dimethylamino group.

-

Monitor the reaction by TLC.

Step 4: Deprotection

-

Once the substitution is complete, remove the protecting groups from the ribose sugar. This is typically achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol.

-

Neutralize the reaction and purify the final product, N2,N2-dimethylguanosine, using column chromatography or recrystallization.

Conclusion

N2,N2-dimethylguanosine is a vital modified nucleoside that plays a fundamental role in tRNA structure and function, thereby ensuring the fidelity of protein synthesis. Its altered levels in disease states, particularly cancer, highlight its potential as a valuable biomarker. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the synthesis, detection, and biological significance of this important molecule. Further research into the regulatory pathways governing m2,2G formation and its precise roles in various cellular processes will undoubtedly open new avenues for diagnostic and therapeutic development.

References

- 1. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcriptional and Post-Transcriptional Regulation and Transcriptional Memory of Chromatin Regulators in Response to Low Temperature [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Biological markers in breast carcinoma--clinical correlations with pseudouridine, N2,N2-dimethylguanosine, and 1-methylinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serum and urine metabolomics study reveals a distinct diagnostic model for cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N2,N2-dimethylguanosine (m2,2G) in Transfer RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the post-transcriptional modification N2,N2-dimethylguanosine (m2,2G) in transfer RNA (tRNA). Initial inquiries into 1,3-dimethylguanosine in ribosomal RNA (rRNA) did not yield evidence of its presence in scientific literature. However, the closely related and extensively studied modification, N2,N2-dimethylguanosine, is a critical component of tRNA, playing a significant role in its structure, function, and the overall fidelity of protein synthesis. This guide will delve into the biosynthesis of m2,2G, its functional implications, and the experimental protocols for its detection and analysis.

The N2,N2-dimethylguanosine (m2,2G) Modification

N2,N2-dimethylguanosine is a modified purine (B94841) nucleoside where two methyl groups are attached to the exocyclic amine of guanine. This modification is predominantly found at position 26 in the D-loop of both cytosolic and mitochondrial tRNAs across eukaryotes.[1][2] The presence of m2,2G is crucial for maintaining the correct three-dimensional structure of tRNA, which is essential for its function in translation.

Biosynthesis of N2,N2-dimethylguanosine

The formation of m2,2G is a two-step enzymatic process catalyzed by the tRNA methyltransferase TRM1.[3][4] Using S-adenosyl-L-methionine (SAM) as a methyl donor, TRM1 first catalyzes the addition of one methyl group to form N2-methylguanosine (m2G), and subsequently adds a second methyl group to yield N2,N2-dimethylguanosine.[4] The TRM1 enzyme is encoded by a nuclear gene, and different isoforms of the protein are targeted to the cytoplasm and mitochondria to modify the respective tRNA populations.[1][5]

Function of N2,N2-dimethylguanosine in tRNA

The dimethylation of guanosine at position 26 has significant implications for tRNA structure and function:

-

Structural Stability: The m2,2G modification is critical for maintaining the correct L-shaped tertiary structure of tRNA. It does so by preventing the formation of alternative, non-functional conformations.[6] This structural integrity is essential for the tRNA's interaction with the ribosome and aminoacyl-tRNA synthetases.

-

Protein Synthesis: By ensuring the proper folding of tRNA, m2,2G contributes to the efficiency and fidelity of protein translation.[7] The absence of this modification can lead to defects in protein synthesis.[8]

-

Redox Homeostasis: Studies have shown that TRM1-catalyzed tRNA modifications are required for maintaining redox homeostasis, which is crucial for proper cellular proliferation and survival under oxidative stress.

N2,N2-dimethylguanosine and Human Disease

Defects in tRNA modifications, including the absence of m2,2G, have been linked to various human diseases. Mutations in the TRM1 gene have been associated with autosomal recessive intellectual disability.[4] This highlights the critical role of proper tRNA modification in neurological development and function. The link between m2,2G and disease underscores its potential as a biomarker and a target for therapeutic intervention.[9]

Experimental Protocols for the Detection and Analysis of N2,N2-dimethylguanosine

Several methods are employed to detect and quantify m2,2G in tRNA. The two primary techniques are mass spectrometry and primer extension analysis.

5.1 Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the unambiguous identification and quantification of RNA modifications.

Protocol Outline for LC-MS/MS Analysis of m2,2G in tRNA:

-

tRNA Isolation: Isolate total RNA from the sample of interest and purify the tRNA fraction using methods such as high-performance liquid chromatography (HPLC).[10]

-

Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

-

Chromatographic Separation: Separate the resulting nucleosides using liquid chromatography (LC), typically reversed-phase HPLC.

-

Mass Spectrometry Analysis: Analyze the separated nucleosides using tandem mass spectrometry (MS/MS). The m2,2G nucleoside is identified by its specific mass-to-charge ratio and fragmentation pattern.[10][11]

-

Quantification: Quantify the amount of m2,2G relative to unmodified guanosine or other canonical nucleosides.[10]

5.2 Primer Extension Analysis

Primer extension analysis can be used to detect modifications that block or pause reverse transcriptase.

Protocol Outline for Primer Extension Analysis of m2,2G:

-

Primer Design: Design a DNA oligonucleotide primer that is complementary to a sequence downstream of the suspected modification site (position 26) in the target tRNA.

-

Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[12][13]

-

Annealing: Anneal the labeled primer to the tRNA sample.

-

Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The presence of the m2,2G modification can cause the enzyme to pause or stop, resulting in a truncated cDNA product.[14]

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the truncated products by autoradiography or fluorescence imaging. The size of the truncated product corresponds to the position of the modification.[13]

Quantitative Data Presentation

The quantitative analysis of m2,2G modification can provide valuable insights into its role in various biological processes and disease states. The following table summarizes the types of quantitative data that can be obtained through the described experimental methods.

| Parameter | Mass Spectrometry (LC-MS/MS) | Primer Extension | Significance |

| Presence/Absence | Unambiguous identification based on mass and fragmentation. | Inferred from reverse transcriptase stop. | Confirms the existence of the modification in a given sample. |

| Location | Can be determined through analysis of RNA fragments. | Precisely maps the location of the RT stop. | Pinpoints the exact position of the modification within the tRNA. |

| Stoichiometry | Relative quantification of modified vs. unmodified nucleosides. | Can provide semi-quantitative data based on band intensity. | Determines the percentage of tRNA molecules that are modified at a specific site.[15] |

| Relative Abundance | Comparison of modification levels across different samples. | Comparison of band intensities across different samples. | Reveals changes in modification levels in response to stimuli or in disease states. |

Conclusion

While 1,3-dimethylguanosine is not a known modification in ribosomal RNA, N2,N2-dimethylguanosine is a vital and highly conserved modification in transfer RNA. Its role in maintaining tRNA structural integrity is crucial for the efficiency and accuracy of protein synthesis. The enzyme responsible for this modification, TRM1, is a key player in cellular homeostasis, and its dysfunction is linked to human disease. The experimental protocols outlined in this guide provide a framework for the detection, quantification, and further study of this important RNA modification, offering avenues for future research and potential therapeutic development.

References

- 1. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. genecards.org [genecards.org]

- 5. TRM1 | SGD [yeastgenome.org]

- 6. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 8. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. Human Metabolome Database: Showing metabocard for N2,N2-Dimethylguanosine (HMDB0004824) [hmdb.ca]

- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scispace.com [scispace.com]

- 13. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

The Structural Impact of 1,3-Dimethylguanosine on RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA nucleosides are a critical layer of gene expression regulation, influencing RNA folding, stability, and interactions with other molecules. Among the plethora of known modifications, methylation of guanosine (B1672433) residues plays a significant role in fine-tuning the structure and function of various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). This technical guide provides an in-depth analysis of the structural impact of 1,3-Dimethylguanosine (m1,3G) on RNA. Due to the limited availability of data specifically for 1,3-Dimethylguanosine, this guide will draw upon the closely related and well-studied N2,N2-dimethylguanosine (m2,2G) as a structural and functional analogue. This modification, found predominantly in tRNA, offers significant insights into how dimethylation at the guanine (B1146940) base can modulate RNA architecture and its biological implications.

Core Concepts: The Structural Influence of Dimethylation

The presence of two methyl groups on the exocyclic amino group of guanine, as seen in N2,N2-dimethylguanosine (m2,2G), introduces significant steric hindrance and alters the hydrogen bonding potential of the nucleobase. This modification has profound consequences for RNA secondary and tertiary structure.

One of the most notable effects of m2,2G is its influence on non-canonical base pairing, particularly with adenosine (B11128) (A). While standard G-A mismatches can adopt various conformations, including a sheared conformation, the dimethylation at the N2 position of guanine sterically prevents this arrangement. Instead, m2,2G forces the G:A pair into an imino-hydrogen bonded, pseudo-Watson-Crick conformation.[][2] This restriction in conformational flexibility can dictate the local RNA structure, influencing the competition between duplex and hairpin formation.[][2]

The presence of m2,2G is particularly important in the context of tRNA structure. Located at the junction of the acceptor stem and the D-arm, and the D-arm and the anticodon stem loop, m2,2G contributes to the proper folding and stability of the tRNA molecule.[3] By preventing alternative base-pairing arrangements, m2,2G helps to maintain the canonical L-shaped tertiary structure of tRNA, which is essential for its function in translation.[3]

Quantitative Analysis of Structural Impact

While extensive thermodynamic data for RNA duplexes containing 1,3-Dimethylguanosine is scarce, studies on related methylated guanosine analogues indicate that such modifications are generally destabilizing to RNA duplexes. The introduction of methyl groups can disrupt the precise stacking interactions and hydrogen bonding that stabilize the helical structure. The table below summarizes the conceptual thermodynamic impact based on qualitative descriptions from the literature. A comprehensive quantitative analysis would require further dedicated biophysical studies.

| Modification | Effect on Duplex Stability | Observed Structural Changes | Relevant Citations |

| N2,N2-Dimethylguanosine (m2,2G) | Generally destabilizing; shifts equilibrium towards hairpin structures in some contexts. | Prevents sheared G:A base pair conformation; favors imino-hydrogen bonded pseudo-Watson-Crick conformation with A. | [][2] |

Experimental Protocols

Synthesis of RNA Oligonucleotides Containing Modified Guanosine

The chemical synthesis of RNA oligonucleotides bearing modified nucleosides is most commonly achieved through solid-phase phosphoramidite (B1245037) chemistry.[][4][5][6][7][8][9][10][]

Materials:

-

Controlled-pore glass (CPG) solid support pre-loaded with the initial nucleoside.

-

Phosphoramidites of standard (A, C, G, U) and modified (e.g., N2,N2-dimethylguanosine) ribonucleosides with appropriate protecting groups (e.g., 5'-DMT, 2'-TBDMS, and base-labile protecting groups for exocyclic amines).

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).

-

Buffers for purification (e.g., triethylammonium (B8662869) acetate).

-

HPLC system for purification.

Procedure:

-

Deprotection (Detritylation): The synthesis cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support using a solution of trichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[4][8]

-

Coupling: The next phosphoramidite in the sequence (dissolved in anhydrous acetonitrile) is activated by an activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][8]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using capping reagents.[4][6][8]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[4][8]

-

Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, phosphates, and 2'-hydroxyls) are removed by treatment with a basic solution, such as a mixture of aqueous ammonia and methylamine.[4]

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.[4]

Analysis of RNA Duplex Stability by UV-Melting

UV-melting analysis is a standard technique to determine the thermodynamic parameters of RNA duplex formation, including the melting temperature (Tm), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[12][13]

Materials:

-

Purified RNA oligonucleotides (modified and unmodified).

-

Melting buffer (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0).[12]

-

UV-Vis spectrophotometer with a temperature controller.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Anneal the complementary RNA strands by mixing them in the melting buffer, heating to 90-95°C for a few minutes, and then slowly cooling to room temperature. Prepare a series of dilutions to measure the concentration dependence of the melting temperature.

-

Data Acquisition: Place the RNA sample in a quartz cuvette in the spectrophotometer. Increase the temperature at a controlled rate (e.g., 1°C/minute) and monitor the absorbance at 260 nm or 280 nm.[12]

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the absorbance transition.

-

Thermodynamic Parameter Calculation: By plotting the inverse of the melting temperature (1/Tm) against the natural logarithm of the total RNA concentration (ln CT), the enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be determined from the slope and intercept of the resulting van't Hoff plot. The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[12][14][15][16][17][18]

Visualizations

Logical Relationship of m2,2G Structural Impact

Caption: Logical diagram illustrating how N2,N2-dimethylguanosine restricts G:A pairing to influence RNA secondary structure.

Experimental Workflow for Studying Modified RNA

Caption: Experimental workflow for the synthesis and thermodynamic analysis of RNA containing modified nucleosides.

tRNA Modification and Cellular Stress Response Pathway

While a direct signaling cascade initiated by 1,3-Dimethylguanosine is not established, the modification of tRNA, including N2,N2-dimethylguanosine, is known to be dynamic and play a role in the cellular response to stress, thereby influencing translation.[19][20][21][22]

Caption: A conceptual pathway illustrating the role of tRNA N2,N2-dimethylguanosine modification in the cellular stress response and translation regulation.[19][21][22]

Conclusion

The dimethylation of guanosine, as exemplified by N2,N2-dimethylguanosine, exerts a significant and specific structural impact on RNA. By altering the hydrogen bonding potential and introducing steric constraints, this modification plays a crucial role in dictating local RNA conformation, particularly in the context of non-canonical base pairs. This, in turn, influences the overall architecture and stability of RNA molecules like tRNA, which is vital for their biological function. The provided experimental protocols offer a framework for the synthesis and biophysical characterization of RNA containing such modifications, enabling further research into their precise roles in cellular processes. The connection between tRNA modification and the cellular stress response highlights a dynamic regulatory layer where structural changes in RNA can modulate translational output to facilitate adaptation and survival. Further investigation into the specific thermodynamic contributions and the full extent of the regulatory networks involving 1,3-Dimethylguanosine and its analogues will undoubtedly provide deeper insights into the intricate world of epitranscriptomics and its potential for therapeutic intervention.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]

- 6. atdbio.com [atdbio.com]

- 7. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. glenresearch.com [glenresearch.com]

- 10. mdpi.com [mdpi.com]

- 12. Thermodynamic and structural contributions of the 6-thioguanosine residue to helical properties of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Improved free-energy parameters for predictions of RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Improved Model to Predict the Free Energy Contribution of Dinucleotide Bulges to RNA Duplex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | PLOS Genetics [journals.plos.org]

- 20. Diverse cell stresses induce unique patterns of tRNA up- and down-regulation: tRNA-seq for quantifying changes in tRNA copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TRMT1L-catalyzed m2 2G27 on tyrosine tRNA is required for efficient mRNA translation and cell survival under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Cellular Localization of N2,N2-Dimethylguanosine

A Note on 1,3-Dimethylguanosine: Extensive review of the current scientific literature did not yield specific information regarding the cellular localization of 1,3-Dimethylguanosine. This suggests that it may not be a prevalent or well-characterized naturally occurring modification in cellular RNA. This guide will therefore focus on the closely related and extensively studied molecule, N2,N2-Dimethylguanosine (m2,2G), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subcellular landscape of a key dimethylated guanosine.

Introduction to N2,N2-Dimethylguanosine (m2,2G)

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification found in transfer RNA (tRNA) molecules. This modification is crucial for the proper folding, stability, and function of tRNA, thereby playing a significant role in the fidelity and efficiency of protein synthesis.[1][2][3][4][5] The enzyme primarily responsible for the formation of m2,2G at position 26 of both cytosolic and mitochondrial tRNAs is tRNA methyltransferase 1 (TRMT1).[6][7] A homolog, TRMT1L, is responsible for the m2,2G modification at position 27 in a specific subset of tRNAs.[8] Understanding the cellular localization of m2,2G and its modifying enzymes is critical for elucidating its role in cellular processes and its implication in human diseases, including neurological disorders.[4][5][7]

Cellular Localization of N2,N2-Dimethylguanosine and its Modifying Enzyme, TRMT1

The localization of m2,2G is intrinsically linked to the location of its substrate, tRNA, and the subcellular distribution of the TRMT1 enzyme.

2.1. Subcellular Distribution of TRMT1

TRMT1 exhibits a multi-compartmental localization, ensuring the modification of both nuclear-encoded and mitochondrial-encoded tRNAs.[9][6][10] Studies in various cell lines, including human HeLa and neuroblastoma-derived SH-SY5Y cells, have demonstrated the presence of TRMT1 in the following compartments:

-

Mitochondria: TRMT1 contains a mitochondrial-targeting signal and is actively imported into the mitochondria to modify mitochondrial tRNAs (mt-tRNAs).[9][6]

-

Nucleus: TRMT1 is also localized to the nucleus.[9][6][10] In some cell types, it is enriched in this compartment.[6]

-

Cytoplasm: TRMT1 is found in the cytoplasm, often in punctate domains, where it modifies cytosolic tRNAs.

Interestingly, the subcellular distribution of TRMT1 is not static. In response to specific cellular signals, such as neuronal activation, TRMT1 can undergo relocalization. For instance, upon neuronal activation, TRMT1 has been observed to move from the mitochondria and cytoplasm into distinct, uncharacterized punctate compartments within the nucleus.[8][11] This dynamic localization suggests that the function of TRMT1 and the modification of its targets may be regulated by cellular signaling pathways.

2.2. Data Presentation: Subcellular Localization of TRMT1

| Cellular Compartment | Presence of TRMT1 | Cell Type Examples | Citation |

| Mitochondria | Yes (Enriched) | HeLa, SH-SY5Y | [6] |

| Nucleus | Yes (Enriched in some cases) | HeLa, SH-SY5Y | [9][6][10] |

| Cytoplasm | Yes (Punctate domains) | SH-SY5Y | [9] |

Experimental Protocols for Determining Cellular Localization

Several key experimental techniques are employed to determine the subcellular localization of TRMT1 and the presence of m2,2G.

3.1. Subcellular Fractionation and Western Blotting

This method physically separates cellular compartments to determine the distribution of a protein of interest.

-

Protocol:

-

Harvest cultured cells (e.g., HeLa cells).

-

Lyse the cells using a hypotonic buffer to rupture the plasma membrane while keeping organelles intact.

-

Perform differential centrifugation to separate the nuclear, mitochondrial, and cytosolic fractions.

-

Validate the purity of each fraction using marker proteins specific to each compartment (e.g., cytochrome c for mitochondria, histone H3 for nucleus).

-

Resolve proteins from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific to TRMT1.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein using a chemiluminescent substrate.

-

3.2. Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a protein within intact cells.

-

Protocol:

-

Grow cells (e.g., SH-SY5Y or HeLa) on glass coverslips.

-

Fix the cells with paraformaldehyde to preserve cellular structures.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against TRMT1.

-

Wash to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

(Optional) Counterstain specific organelles or the nucleus (e.g., with MitoTracker for mitochondria or DAPI for the nucleus).

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

3.3. Primer Extension Assay for m2,2G Detection

This method is used to detect the presence of m2,2G in tRNA, as the modification causes a reverse transcriptase to stall and terminate extension.

-

Protocol:

-

Isolate total RNA or specific RNA fractions (e.g., cytosolic or mitochondrial) from cells.

-

Anneal a fluorescently or radioactively labeled DNA primer to a specific tRNA sequence downstream of the potential modification site (position 26 or 27).

-

Perform a reverse transcription reaction using a reverse transcriptase enzyme and dNTPs.

-

The presence of m2,2G will cause the reverse transcriptase to stop, resulting in a truncated cDNA product.

-

Analyze the size of the cDNA products on a denaturing polyacrylamide gel. A band corresponding to the size of the truncated product indicates the presence of the modification.

-

Visualization of Workflows and Pathways

4.1. Experimental Workflow for TRMT1 Localization

Caption: Workflow for determining the subcellular localization of TRMT1.

4.2. Cellular Localization and Function of TRMT1

Caption: Synthesis, transport, and localization of the TRMT1 enzyme.

Conclusion

The cellular localization of N2,N2-dimethylguanosine is dictated by the distribution of tRNA and the multi-compartmental presence of the modifying enzyme, TRMT1. Residing in the mitochondria, nucleus, and cytoplasm, TRMT1 ensures the proper modification of both mitochondrial and cytosolic tRNAs. The dynamic relocalization of TRMT1 in response to cellular stimuli points to a regulatory layer that may fine-tune protein translation in specific cellular contexts. The experimental protocols detailed herein provide a robust framework for researchers to investigate the localization of RNA modifying enzymes and their substrates, which is essential for a deeper understanding of post-transcriptional gene regulation and its role in health and disease.

References

- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 2. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Lost in Translation: Defects in Transfer RNA Modifications and Neurological Disorders [frontiersin.org]

- 6. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subcellular relocalization and nuclear redistribution of the RNA methyltransferases TRMT1 and TRMT1L upon neuronal activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subcellular relocalization and nuclear redistribution of the RNA methyltransferases TRMT1 and TRMT1L upon neuronal activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

The Evolutionary Trajectory of N2,N2-Dimethylguanosine: A Key Regulator of tRNA Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the more than 170 known modifications, N2,N2-dimethylguanosine (m2,2G) plays a crucial role in maintaining tRNA structure and stability. This whitepaper provides a comprehensive overview of the evolution of m2,2G modification, from its enzymatic origins to its functional implications and its emerging role in cellular signaling pathways. We delve into the phylogenetic distribution of the enzymes responsible for m2,2G synthesis, the TRM1 family of methyltransferases, and explore the diversification of their function in different domains of life. This guide also presents quantitative data on m2,2G abundance, detailed experimental protocols for its detection, and visual representations of the key enzymatic pathways and experimental workflows. Understanding the evolution and function of this critical tRNA modification opens new avenues for research and therapeutic development, particularly in the context of diseases linked to tRNA dysfunction.

Introduction: The Significance of N2,N2-Dimethylguanosine (m2,2G)

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification found in tRNA, primarily at position 26 in the hinge region between the D-arm and the anticodon stem loop in eukaryotes and archaea.[1][2] This modification, where two methyl groups are added to the exocyclic nitrogen of guanosine (B1672433), is crucial for the structural integrity of tRNA. The presence of m2,2G at position 26 is thought to prevent alternative tRNA conformations by destabilizing non-canonical base-pairing interactions.[3] Deficiencies in m2,2G modification have been linked to severe growth defects and human diseases, including intellectual disability, highlighting its importance in cellular function.[3][4]

The Enzymatic Machinery: Evolution of the TRM1 Family

The synthesis of m2,2G is catalyzed by a conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases known as tRNA methyltransferase 1 (Trm1).[3][5]